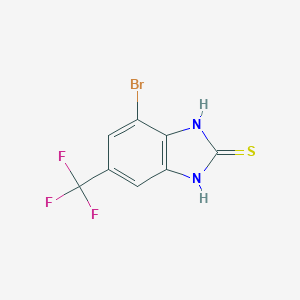

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzimidazole derivatives involves multiple steps, including reactions with halides and isothiocyanates, cyclization with malonic acid, and further reactions to yield desired compounds. For instance, the reaction of 2-hydrazinobenzimidazole with 4-bromophenyl isothiocyanate followed by cyclization and reaction with aryl aldehydes and diazonium salts of arylamines produces various benzimidazole derivatives with antimicrobial activity (Goudgaon & Basha, 2011).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by NMR, HRMS spectroscopy, and X-ray crystallography, confirming the formation of benzimidazole rings and their substituted patterns (Ren et al., 2018).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including nucleophilic substitution and cyclization, to produce compounds with potential pharmacological interest. The reactivity of these compounds is influenced by their structural features, such as the presence of halogen atoms and the benzimidazole core (Sarhan et al., 1997).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility and crystallinity, are studied through spectroscopic techniques and crystallography. These properties are essential for understanding the compound's behavior in biological systems and its potential applications (El Ashry et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of benzimidazole derivatives, are determined by their molecular structure. The presence of substituents like trifluoromethyl groups influences these properties, affecting their potential as chemical intermediates or bioactive molecules (Choi et al., 2008).

Wissenschaftliche Forschungsanwendungen

-

Agrochemical and Pharmaceutical Industries

- Benzimidazoles and trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients .

- They are used in the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market .

- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

-

Corrosion Inhibitors

-

Androgen Receptor Antagonists

- Benzimidazole derivatives have been used as androgen receptor antagonists .

- The synthesis and in vivo SAR studies of N-benzyl, N-aceto and N-ethylene ether derivatives of 2-(2,2,2-trifluroethyl)-5,6-dichloro benzimidazole led to the discovery of 4-bromobenzyl benzimidazole .

- This compound was found to be a more potent androgen receptor antagonist in the rat prostrate (ID 50 = 0.13 mg/day), compared with other derivatives .

-

Synthesis of 2-Trifluoromethylimidazole

- In an early approach to the synthesis of 2-trifluoromethylimidazole, SF4 was employed for the conversion of imidazole-2-carboxylic acid to N-unprotected 2-trifluoromethylimidazole .

- The prerequisite imidazole-2-carboxylic acid was prepared from N-benzylimidazole via low-temperature C-2 lithiation using MeLi, followed by quenching with CO2 and subsequent procedures .

-

Corrosion Inhibitors

- Benzimidazoles have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys .

- They are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Benzimidazole derivatives act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

- Bereket et al. investigated the effect of 2-mercaptobenzimidazole and its derivatives on the corrosion of aluminum in 0.1 M HCl .

-

Agrochemical and Pharmaceutical Industries

- Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries .

- The major use of TFMP derivatives is in the protection of crops from pests .

- Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Eigenschaften

IUPAC Name |

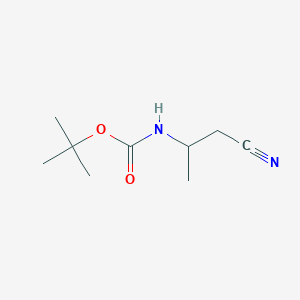

4-bromo-6-(trifluoromethyl)-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2S/c9-4-1-3(8(10,11)12)2-5-6(4)14-7(15)13-5/h1-2H,(H2,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDUCQCVVBSDGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC(=S)N2)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371357 |

Source

|

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-(trifluoromethyl)benzimidazole-2-thiol | |

CAS RN |

175135-17-8 |

Source

|

| Record name | 4-Bromo-1,3-dihydro-6-(trifluoromethyl)-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-(trifluoromethyl)-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2S)-1-bromo-4-chloro-4-oxobutan-2-yl] acetate](/img/structure/B69343.png)